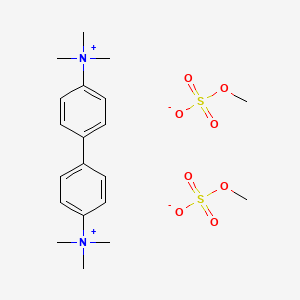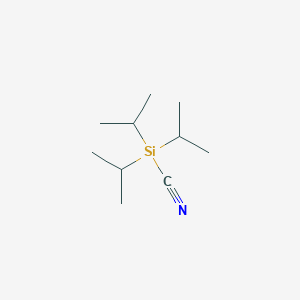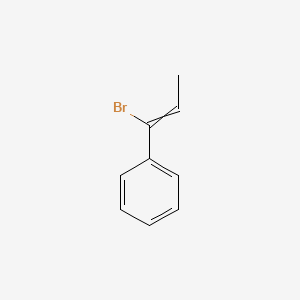
(1-Bromoprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Bromoprop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of cinnamyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of cinnamyl alcohol using bromine or hydrobromic acid under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromoprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form cinnamaldehyde or cinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), or other halogens in non-polar solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Formation of cinnamyl alcohol, cinnamyl amine, or cinnamyl thiol.
Addition Reactions: Formation of 1,2-dibromopropylbenzene or 1-bromopropylbenzene.
Oxidation Reactions: Formation of cinnamaldehyde or cinnamic acid.
Wissenschaftliche Forschungsanwendungen
(1-Bromoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bond in the prop-1-en-1-yl group allows for addition reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Cinnamyl chloride: Similar structure but with a chlorine atom instead of bromine.
Cinnamyl alcohol: The hydroxyl group replaces the bromine atom.
Cinnamaldehyde: The aldehyde group replaces the bromine atom.
Comparison:
Reactivity: (1-Bromoprop-1-en-1-yl)benzene is more reactive in substitution reactions compared to cinnamyl chloride due to the better leaving ability of the bromine atom.
Applications: While cinnamyl alcohol is primarily used in fragrance and flavor industries, this compound finds broader applications in organic synthesis and medicinal chemistry.
Stability: Cinnamaldehyde is more stable than this compound due to the presence of the aldehyde group, which is less reactive than the bromine atom.
Eigenschaften
CAS-Nummer |
31026-78-5 |
|---|---|
Molekularformel |
C9H9Br |
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
1-bromoprop-1-enylbenzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |
InChI-Schlüssel |
ACBQEXKLZZDORL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


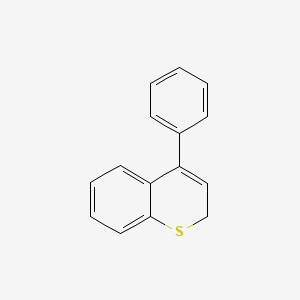
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)

![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
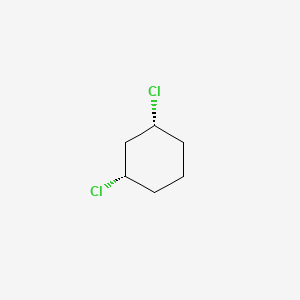
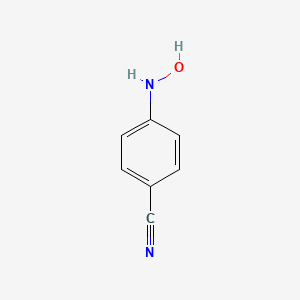
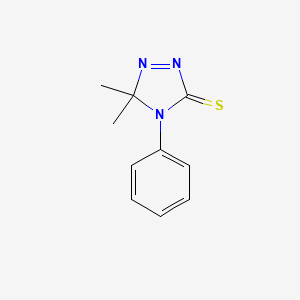
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)

![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
